molecular formula C21H20N4O2S B11018863 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide

Cat. No.: B11018863
M. Wt: 392.5 g/mol
InChI Key: IRSLRBBNGVMIEK-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide, also known by its systematic name, is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes: The synthetic routes to prepare this compound involve several steps. One common approach includes the condensation of an appropriate thiazole derivative with a quinazolinone precursor. The reaction typically proceeds under specific conditions, such as refluxing in a suitable solvent with a base catalyst.

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. Optimization of reaction conditions, purification, and yield enhancement are critical factors in large-scale production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify functional groups or alter the compound’s properties.

    Substitution: Substitution reactions at specific positions can yield derivatives with distinct properties.

Common Reagents and Conditions:

    Thiazole Synthesis: Thiazole formation often involves cyclization reactions using thioamides and α-haloketones.

    Quinazolinone Formation: Quinazolinones can be prepared via cyclization of anthranilic acid derivatives.

    Base-Catalyzed Condensation: The key step in the synthesis involves the condensation of the thiazole and quinazolinone components.

Major Products: The major product is the desired N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide itself. Isomers or side products may also form during the reaction.

Scientific Research Applications

This compound finds applications across various fields:

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds at the moment, further research could reveal related structures and highlight the uniqueness of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H20N4O2S/c1-13-14(2)28-21(22-13)24-18(26)12-25-19(15-8-4-3-5-9-15)23-17-11-7-6-10-16(17)20(25)27/h3-11,19,23H,12H2,1-2H3,(H,22,24,26)

InChI Key

IRSLRBBNGVMIEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C

Origin of Product

United States

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